
tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20INO3 It is a piperidine derivative that features a tert-butyl ester group, a hydroxyl group, and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate as a starting material, which is then subjected to various chemical reactions to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a building block for the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and iodomethyl groups can participate in hydrogen bonding and covalent interactions with target molecules, influencing their activity and function . The tert-butyl ester group may also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-(2-methoxyphenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and an iodomethyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds .
Properties
Molecular Formula |
C11H20INO3 |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
InChI Key |
UNWZLTILZVWUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


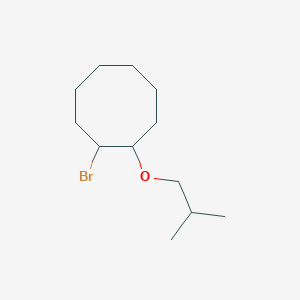
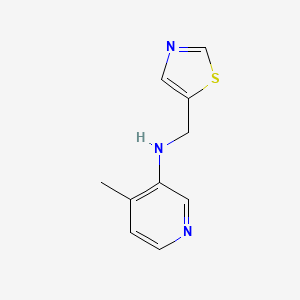

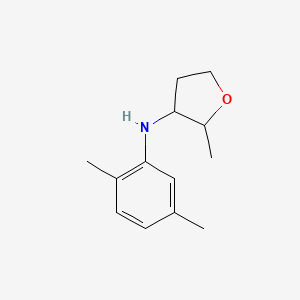
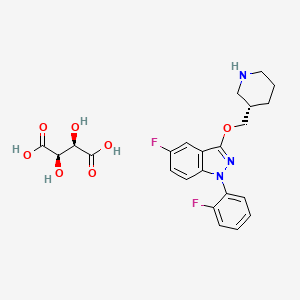
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)

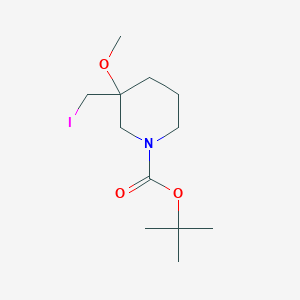
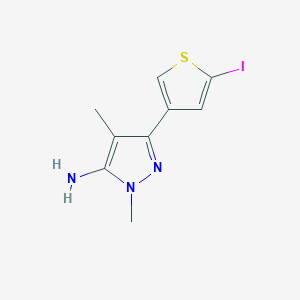
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
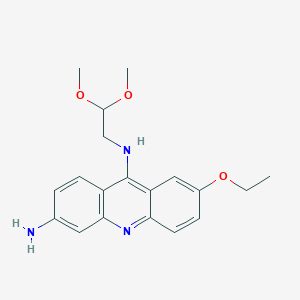
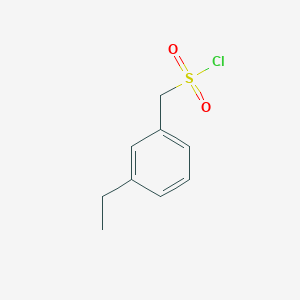

![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
